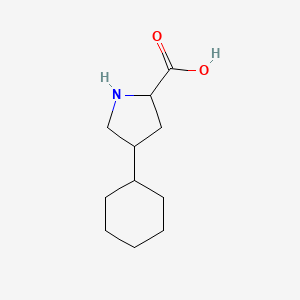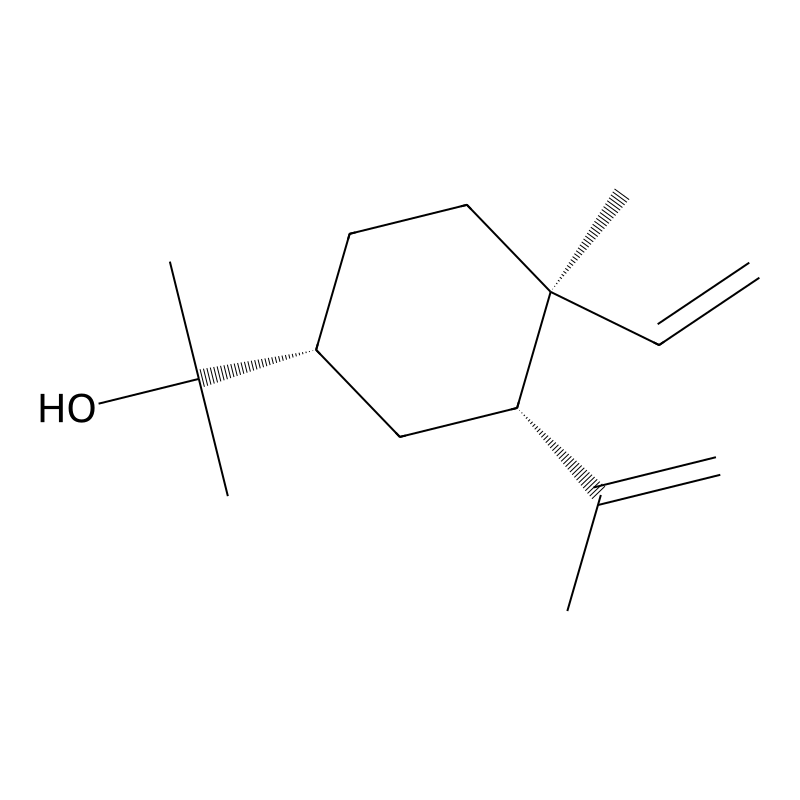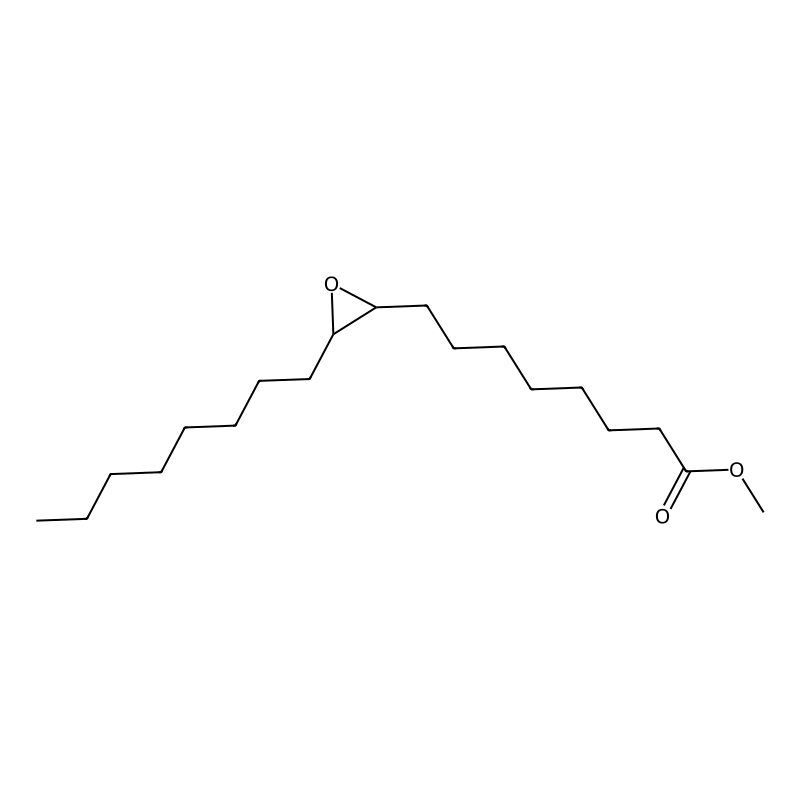Estreptoquinasa

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thrombolysis Research
One of the primary areas of research involving streptokinase is its role in thrombolysis, the process of dissolving blood clots. Early studies in animals demonstrated its potential to break down clots, leading to its investigation in human trials for conditions like acute myocardial infarction (heart attack) caused by coronary artery blockage []. While initially promising, streptokinase has largely been replaced by newer thrombolytic agents due to its higher risk of bleeding complications []. However, research continues to explore its potential use in specific scenarios or in combination with other therapies [].
Understanding Fibrinolysis
Streptokinase has also been a valuable tool in scientific research aimed at understanding the mechanisms of fibrinolysis, the natural process by which the body breaks down blood clots. By studying how streptokinase interacts with the fibrinolytic system, researchers have gained insights into the activation and regulation of clot dissolution []. This knowledge is crucial for developing new and more targeted thrombolytic therapies with fewer side effects.
Estreptoquinasa, known as streptokinase in English, is a bacterial protein produced by group C beta-hemolytic streptococci. It serves as a potent fibrinolytic agent, primarily used in medical settings to dissolve blood clots associated with conditions such as acute myocardial infarction and pulmonary embolism. The protein has a molecular weight of approximately 47,286 Da and is classified as a thrombolytic agent, facilitating the breakdown of fibrin clots by converting plasminogen into plasmin, an active proteolytic enzyme that degrades fibrin .
Streptokinase operates through the formation of a complex with plasminogen, which leads to the cleavage of the Arg561-Val562 bond in plasminogen, resulting in the generation of plasmin. This reaction can be summarized as follows:
- Formation of Streptokinase-Plasminogen Complex: Streptokinase binds to plasminogen.
- Cleavage Reaction: The complex promotes the cleavage of the Arg/Val bond in plasminogen.
- Generation of Plasmin: Plasmin is produced, which subsequently breaks down fibrin clots.
This mechanism is crucial for its therapeutic effects in treating thrombotic conditions .
Streptokinase exhibits significant biological activity by promoting fibrinolysis—the process of breaking down fibrin in blood clots. Its primary action involves:
- Activation of Plasminogen: By forming a complex with plasminogen, streptokinase activates it to plasmin.
- Clot Degradation: The resultant plasmin degrades fibrin and fibrinogen, leading to the dissolution of blood clots.
Additionally, streptokinase has been noted for its anti-inflammatory properties, making it useful in various therapeutic applications beyond thrombolysis .
Streptokinase can be synthesized through several methods:
- Natural Extraction: Isolated from cultures of beta-hemolytic streptococci.
- Recombinant DNA Technology: Producing recombinant streptokinase (rSK) using genetically modified organisms to enhance purity and yield.
- Chemical Synthesis: While less common due to complexity, synthetic methods may be employed to create analogs or modified versions for specific applications.
The recombinant form has gained popularity due to its consistent quality and reduced risk of immunogenic reactions compared to natural extracts .
Streptokinase is primarily used in:
- Acute Myocardial Infarction Treatment: To dissolve clots obstructing coronary arteries.
- Pulmonary Embolism Management: To treat clots in the lungs.
- Venous Thromboembolism Therapy: For managing deep vein thrombosis.
Emerging applications include its use in formulations for treating hemorrhoids due to its thrombolytic and anti-inflammatory properties .
Research indicates that streptokinase interacts with various proteins and receptors during its mechanism of action:
- Plasminogen Interaction: The binding affinity and complex formation are critical for its efficacy.
- Potential Drug Interactions: Studies have shown interactions with anticoagulants and other thrombolytics, which may enhance or diminish its effects.
Understanding these interactions is vital for optimizing treatment protocols and minimizing adverse effects .
Streptokinase shares functional similarities with several other thrombolytic agents. Here are some notable compounds:
| Compound | Source | Mechanism of Action | Unique Features |
|---|---|---|---|
| Urokinase | Human urine | Converts plasminogen to plasmin | Directly activates plasminogen |
| Tissue Plasminogen Activator | Endothelial cells | Activates plasminogen via a different mechanism | More specific action on clot-bound plasminogen |
| Staphylokinase | Staphylococcus aureus | Similar activation mechanism but less commonly used | Considered a virulence factor |
Streptokinase's uniqueness lies in its bacterial origin and broad clinical application spectrum, particularly in emergency medicine for acute thrombotic events .
XLogP3
GHS Hazard Statements
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard








